![molecular formula C15H12BrFO3 B6293613 Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate CAS No. 2379321-52-3](/img/structure/B6293613.png)
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate
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Description
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate, also known as MBF, is a synthetic organic compound that has been used in various scientific research applications. It is a versatile reagent that has a wide range of applications in organic chemistry, biochemistry, and pharmacology. MBF has been used in the synthesis of various compounds and as a reagent in various biochemical and physiological studies.
Scientific Research Applications
Suzuki–Miyaura Coupling
“Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate” could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Chromane Derivatives
This compound could be used in the synthesis of chromane derivatives, which are inhibitors of the salicylate synthase from M. tuberculosis . In this context, an unexpected compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
Synthesis of Beta-Amino Acid Derivatives
“Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate” could potentially be used in the stereoselective synthesis of beta-amino acid derivatives . This could be achieved by the Arndt-Eistert homologation reaction and Wolff rearrangement reaction .
Preparation of Benzyl Ethers and Esters
This compound could potentially be used in the synthesis of benzyl ethers and esters . 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
properties
IUPAC Name |
methyl 6-bromo-2-fluoro-3-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-15(18)13-11(16)7-8-12(14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXKQWSWFAKSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate |
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